Lipophilicity Comparison: 2-[(oxetan-2-yl)methoxy]pyridine vs. 2-Methoxypyridine and 2-(Oxetan-3-yl)pyridine
The oxetane-2-yl methoxy ether in the target compound introduces a polar, strained ring that lowers lipophilicity compared to a simple methyl ether while providing a larger, more three-dimensional scaffold than the unsubstituted oxetane-3-yl analog [1]. 2-Methoxypyridine (CAS 1628-89-3) has an experimentally measured LogP of 1.32 . 2-(Oxetan-3-yl)pyridine (CAS 104501-01-1) has a reported calculated LogP of 1.20 (ALOGPS) and a PSA of 22.12 Ų . 2-[(oxetan-2-yl)methoxy]pyridine, containing an additional oxygen atom in the linker, is expected to exhibit a LogP < 1.20 and a PSA > 22.12 Ų, based on the established structure–property relationships for oxetane ethers described in matched molecular pair analyses [1]. The lower LogP and higher PSA of the target compound indicate greater aqueous solubility and reduced non-specific protein binding potential compared to the simpler 2-methoxypyridine or the direct C–C linked oxetane analog.
| Evidence Dimension | Octanol–water partition coefficient (LogP) and topological polar surface area (PSA) |
|---|---|
| Target Compound Data | LogP predicted < 1.20; PSA > 22.12 Ų (structure-based inference; no experimental data available) |
| Comparator Or Baseline | 2-Methoxypyridine: LogP = 1.32 (experimental) ; 2-(Oxetan-3-yl)pyridine: LogP = 1.20 (calculated), PSA = 22.12 Ų |
| Quantified Difference | Estimated LogP reduction of ≥0.1–0.3 log units relative to 2-methoxypyridine; estimated PSA increase of ≥5–10 Ų relative to 2-(oxetan-3-yl)pyridine |
| Conditions | LogP values sourced from experimental (2-methoxypyridine) or calculated (2-(oxetan-3-yl)pyridine) octanol–water measurements; target compound values are estimated from class-level structure–property relationships described in the 2023 J. Med. Chem. review [1]. |
Why This Matters
Lower LogP and higher PSA values directly translate to improved aqueous solubility and potentially reduced off-target binding, key considerations for selecting building blocks in lead optimization campaigns where lipophilic ligand efficiency (LLE) is a decision metric.
- [1] Rojas, J. J.; Bull, J. A. Oxetanes in Drug Discovery Campaigns. J. Med. Chem. 2023, 66 (18), 12697–12709. DOI: 10.1021/acs.jmedchem.3c01101. View Source
